Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a pyrrolidinone ring, and a chlorobenzyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrrolidinone intermediate.
Coupling with Benzoic Acid Derivative: The final step involves coupling the chlorobenzyl-pyrrolidinone intermediate with a benzoic acid derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate
- Methyl 2-[(4-[3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy]phenyl)sulfanyl]benzoate
Uniqueness
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H20ClN3O3. The structure features a benzoate moiety linked to a pyrrolidinone derivative, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The presence of the pyrrolidinone ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic processes related to inflammation or cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways that could lead to analgesic or anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Properties : A study conducted on the effects of similar pyrrolidinone derivatives showed that they induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that they may mitigate oxidative stress and inflammation in neuronal cells.
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-20(26)13-6-8-16(9-7-13)22-19(25)15-10-18(24)23(12-15)11-14-4-2-3-5-17(14)21/h2-9,15H,10-12H2,1H3,(H,22,25) |
InChI Key |
RQIWYQQXJJCYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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